Chemical structure and physical properties of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol
Chemical structure and physical properties of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and characterization of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol. This diarylmethanol derivative is a valuable building block in medicinal chemistry and materials science. This document offers a detailed exploration of its molecular architecture, predicted and experimentally-derived properties, and robust protocols for its synthesis and purification. Spectroscopic data interpretation is also provided to aid in its unambiguous identification. The insights and methodologies presented herein are intended to empower researchers in their synthetic endeavors and application-driven research involving this class of compounds.
Chemical Identity and Molecular Structure
(4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol is a secondary alcohol featuring a central methanol carbon bonded to a 4-bromophenyl group and a 2-methoxy-5-methylphenyl group. The presence of a stereocenter at the carbinol carbon means the compound can exist as a racemic mixture of two enantiomers.
The structural and identifying information for this compound is summarized below:
| Identifier | Value | Source |
| IUPAC Name | (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol | N/A |
| CAS Number | 944651-12-1 | |
| Molecular Formula | C₁₅H₁₅BrO₂ | |
| Molecular Weight | 307.19 g/mol | |
| InChI | 1S/C15H15BrO2/c1-10-3-8-14(18-2)13(9-10)15(17)11-4-6-12(16)7-5-11/h3-9,15,17H,1-2H3 | |
| InChIKey | HECOKVWXLLDORV-UHFFFAOYSA-N | |
| SMILES | COc1ccc(C)cc1C(O)c1ccc(Br)cc1 | N/A |
Molecular Structure:
Caption: 2D structure of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol.
Physicochemical Properties
| Property | Predicted/Estimated Value | Comments and Comparative Insights |
| Melting Point | Solid at room temperature; likely in the range of 70-90 °C. | (4-Bromophenyl)methanol has a melting point of 75-78 °C.[1] The additional substituted phenyl ring in the target molecule would likely increase the melting point due to increased molecular weight and potential for more efficient crystal packing. |
| Boiling Point | > 300 °C (decomposes) | Diarylmethanols generally have high boiling points and tend to decompose before boiling at atmospheric pressure. |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, acetone, ethyl acetate, and dichloromethane. Sparingly soluble in non-polar solvents like hexane. Insoluble in water. | The aromatic nature of the compound contributes to its solubility in organic solvents.[2][3] The presence of the polar hydroxyl group provides some affinity for polar solvents. |
| Appearance | Expected to be a white to off-white crystalline solid. | Many purified diarylmethanol compounds are crystalline solids at room temperature.[4][5] |
Synthesis Methodologies
The synthesis of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol can be achieved through two primary and reliable synthetic routes: the Grignard reaction and the reduction of a corresponding diaryl ketone. The choice of method may depend on the availability of starting materials and desired scale.
Synthesis via Grignard Reaction
This is a classic and highly effective method for forming the carbon-carbon bond between the two aromatic rings and creating the carbinol center.
Reaction Scheme:
Caption: Grignard reaction pathway for the synthesis of the target compound.
Detailed Experimental Protocol:
Objective: To synthesize (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol via the Grignard reaction.
Materials:
-
2-Bromo-4-methylanisole
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
4-Bromobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, place a solution of 2-bromo-4-methylanisole (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the anisole solution to the magnesium turnings. The reaction is initiated upon the disappearance of the iodine color and gentle refluxing of the solvent.
-
Once initiated, add the remaining anisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours or until most of the magnesium has been consumed. The resulting dark solution is the Grignard reagent, 2-methoxy-5-methylphenylmagnesium bromide.[2]
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 4-bromobenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the cooled Grignard reagent via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[6][7]
-
Synthesis via Reduction of Diaryl Ketone
An alternative route involves the synthesis of the corresponding diaryl ketone, (4-bromophenyl)(2-methoxy-5-methylphenyl)methanone, followed by its reduction to the desired secondary alcohol.
Reaction Scheme:
Caption: Reduction of a diaryl ketone to the target diarylmethanol.
Detailed Experimental Protocol:
Objective: To synthesize (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol by the reduction of the corresponding ketone.
Materials:
-
(4-Bromophenyl)(2-methoxy-5-methylphenyl)methanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Deionized water
-
3 M Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reduction Reaction:
-
In a round-bottom flask, dissolve (4-bromophenyl)(2-methoxy-5-methylphenyl)methanone (1.0 equivalent) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.5-2.0 equivalents) portion-wise to the cooled solution.[8]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[9]
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully add deionized water to quench the excess NaBH₄.
-
Add 3 M NaOH solution to decompose the borate esters.[10]
-
Extract the aqueous layer with dichloromethane (3 x volume of methanol).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization as described in the Grignard protocol.[6][7]
-
Spectroscopic Characterization
While experimental spectra for (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol are not widely published, the expected spectroscopic data can be reliably predicted based on its structure and comparison with analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~7.45 | d, J ≈ 8.4 Hz | 2H | H on C adjacent to C-Br (4-bromophenyl) | Aromatic protons ortho to the bromine atom are deshielded. |
| ~7.25 | d, J ≈ 8.4 Hz | 2H | H on C adjacent to C-carbinol (4-bromophenyl) | Aromatic protons ortho to the carbinol-bearing carbon. |
| ~7.10 | d, J ≈ 8.0 Hz | 1H | H-6' (2-methoxy-5-methylphenyl) | Aromatic proton ortho to the carbinol group. |
| ~6.95 | dd, J ≈ 8.0, 2.0 Hz | 1H | H-4' (2-methoxy-5-methylphenyl) | Aromatic proton coupled to two neighboring protons. |
| ~6.80 | d, J ≈ 2.0 Hz | 1H | H-3' (2-methoxy-5-methylphenyl) | Aromatic proton with a small coupling constant from the meta proton. |
| ~5.80 | s | 1H | CH-OH (carbinol proton) | The benzylic proton signal is typically a singlet. |
| ~3.80 | s | 3H | -OCH₃ (methoxy protons) | Characteristic singlet for a methoxy group. |
| ~2.30 | s | 3H | -CH₃ (methyl protons) | Characteristic singlet for an aromatic methyl group. |
| ~2.20 | br s | 1H | -OH (hydroxyl proton) | The chemical shift of the hydroxyl proton is variable and the signal is often broad. |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~155.0 | C-2' (C-OCH₃) | Aromatic carbon attached to the electron-donating methoxy group. |
| ~143.0 | C-1 (C-carbinol, 4-bromophenyl) | Quaternary carbon of the 4-bromophenyl ring attached to the carbinol. |
| ~135.0 | C-1' (C-carbinol, 2-methoxy-5-methylphenyl) | Quaternary carbon of the substituted phenyl ring attached to the carbinol. |
| ~131.5 | C-3, C-5 (CH, 4-bromophenyl) | Aromatic carbons ortho to the bromine. |
| ~130.0 | C-5' (C-CH₃) | Aromatic carbon attached to the methyl group. |
| ~128.5 | C-2, C-6 (CH, 4-bromophenyl) | Aromatic carbons ortho to the carbinol-bearing carbon. |
| ~128.0 | C-6' (CH) | Aromatic methine carbon. |
| ~121.0 | C-4 (C-Br) | Aromatic carbon directly bonded to bromine. |
| ~119.0 | C-4' (CH) | Aromatic methine carbon. |
| ~110.0 | C-3' (CH) | Aromatic methine carbon shielded by the ortho-methoxy group. |
| ~75.0 | CH-OH (carbinol carbon) | The carbinol carbon signal appears in this region. |
| ~55.5 | -OCH₃ (methoxy carbon) | Typical chemical shift for a methoxy carbon. |
| ~20.5 | -CH₃ (methyl carbon) | Typical chemical shift for an aromatic methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted Major IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550-3200 | Broad, Medium | O-H stretch (hydroxyl group) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic -CH₃ and -OCH₃) |
| 1600-1450 | Strong | C=C stretch (aromatic rings) |
| 1250-1200 | Strong | C-O stretch (asymmetric, aryl-alkyl ether) |
| 1050-1000 | Strong | C-O stretch (secondary alcohol) |
| ~1070 | Strong | C-Br stretch |
The presence of a broad absorption in the 3550-3200 cm⁻¹ region is a key indicator of the hydroxyl group. The strong absorptions in the aromatic region and the C-O stretching regions further confirm the structure.[11][12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z 306/308 corresponding to the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be expected, although it may be weak.
-
Loss of H₂O: A significant peak at m/z 288/290 resulting from the loss of a water molecule from the molecular ion.
-
Loss of the 4-bromophenyl group: A fragment at m/z 151 corresponding to the [M - C₆H₄Br]⁺ ion.
-
4-bromobenzyl cation: A prominent peak at m/z 171/173.
-
2-methoxy-5-methylphenyl cation: A peak at m/z 135.
Applications and Relevance
Diarylmethanol scaffolds are prevalent in a wide range of biologically active molecules and functional materials. The specific substitution pattern of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol makes it a versatile intermediate for:
-
Drug Discovery: The diarylmethanol core is found in antihistamines, anticholinergics, and other therapeutic agents. The bromo-substituent provides a handle for further functionalization via cross-coupling reactions, allowing for the synthesis of diverse compound libraries.
-
Materials Science: Aryl-substituted methanols can be precursors to dyes, liquid crystals, and other organic materials with interesting photophysical properties.
Safety and Handling
Detailed toxicological data for (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol is not available. Standard laboratory safety precautions should be followed when handling this compound. It is recommended to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated fume hood.
Conclusion
(4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol is a valuable synthetic intermediate with significant potential in various fields of chemical research. This guide has provided a detailed overview of its chemical structure, predicted physical properties, and robust synthetic protocols. The presented spectroscopic data will aid in its characterization and quality control. The methodologies and information contained herein are intended to serve as a practical resource for researchers engaged in the synthesis and application of this and related diarylmethanol compounds.
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